b-Cortolone

Description

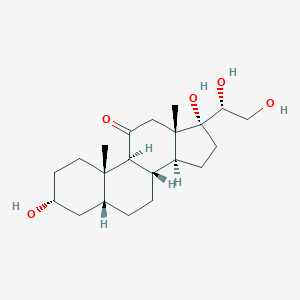

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCOSKURGJMQSG-AIEJOZITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318212 | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-66-3 | |

| Record name | β-Cortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC56997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | β-Cortolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of β-Cortolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of β-Cortolone, a significant metabolite of cortisol. The document details the enzymatic conversions, presents quantitative data on its excretion, and outlines the experimental protocols for its analysis, adhering to the highest standards of scientific rigor for an audience of researchers, scientists, and drug development professionals.

Introduction to β-Cortolone

β-Cortolone, chemically known as (5β)-3α,17,20β,21-tetrahydroxy-pregnan-11-one, is a key downstream metabolite in the catabolism of the glucocorticoid hormone cortisol. The quantification of β-Cortolone and its related metabolites in urine provides a valuable window into the activity of various enzymes involved in steroid metabolism. This analysis, often part of a broader urinary steroid profile, is crucial for diagnosing and monitoring a range of endocrine disorders.

The Metabolic Pathway of β-Cortolone

The formation of β-Cortolone is a multi-step process originating from the primary stress hormone, cortisol. The pathway involves a series of enzymatic reactions primarily occurring in the liver, which transform the structure of cortisol to facilitate its excretion.

Cortisol is first reversibly converted to its inactive form, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone then undergoes reduction of its A-ring by the enzyme 5β-reductase, leading to the formation of tetrahydrocortisone (THE). Tetrahydrocortisone is the direct precursor to β-Cortolone. The final step in the formation of β-Cortolone is the reduction of the C20-keto group of tetrahydrocortisone, a reaction catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD)[1][2]. This pathway is a crucial component of the overall metabolism of glucocorticoids, with the resulting metabolites being conjugated, typically with glucuronic acid, to increase their water solubility for renal excretion[3].

Below is a diagram illustrating the key steps in the metabolic pathway leading to β-Cortolone.

Quantitative Data: Urinary Excretion of β-Cortolone

The urinary excretion of β-Cortolone is a key biomarker for assessing cortisol metabolism. The reference ranges can vary based on age and sex. The following table summarizes reference intervals for the 24-hour urinary excretion of β-Cortolone in a healthy adult population.

| Age Range (Years) | Sex | Lower Limit (μ g/24h ) | Upper Limit (μ g/24h ) |

| 18-29 | Male | 366 | 1387 |

| 30-39 | Male | 349 | 1328 |

| 40-49 | Male | 332 | 1271 |

| 50-59 | Male | 315 | 1216 |

| 60-69 | Male | 300 | 1164 |

| 70-79 | Male | 285 | 1114 |

| 80-90 | Male | 271 | 1065 |

| 18-90 | Female | 427 | - |

| Data adapted from Kerkhofs et al. (2019)[4]. Note: A single upper limit was not specified for females across all age ranges in the cited study. |

Experimental Protocols for β-Cortolone Analysis

The analysis of β-Cortolone and other urinary steroids is predominantly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for the complex mixture of steroid metabolites found in urine.

GC-MS is a well-established method for comprehensive urinary steroid profiling. The general workflow involves enzymatic hydrolysis of conjugated steroids, extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard. The sample is then incubated with a solution of β-glucuronidase from E. coli in a phosphate buffer (pH 6.5) at 45°C for 30 minutes to deconjugate the steroid metabolites[5].

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto a conditioned C18 SPE cartridge. The cartridge is washed with a water-acetonitrile mixture (95:5, v/v) to remove interferences. The steroids are then eluted with methanol or another suitable organic solvent[5][6].

-

Derivatization: The dried eluate is first treated with a methoximating reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto groups, followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility and thermal stability of the steroids for GC analysis[5][7].

-

-

GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 50 m x 0.25 mm, 0.25 µm film thickness column). A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 285°C) to separate the different steroid metabolites based on their boiling points and interactions with the column's stationary phase[7].

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are detected. Quantification is achieved by comparing the peak areas of the target analytes to that of the internal standard[7][8].

-

LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis, often with simpler sample preparation as derivatization is not typically required.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Enzymatic Hydrolysis: Similar to the GC-MS protocol, urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates[9].

-

Extraction: Steroids are extracted from the hydrolyzed urine using either solid-phase extraction (SPE) with cartridges like Oasis HLB or by liquid-liquid extraction (LLE) with an organic solvent such as methyl tert-butyl ether (MTBE)[10][11].

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium fluoride to improve ionization[11][12].

-

Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole). The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each steroid is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity[9][13].

-

Conclusion

The metabolic pathway of β-Cortolone is a well-defined process central to the catabolism of cortisol. The analysis of β-Cortolone in urine, through robust and sensitive methods like GC-MS and LC-MS/MS, offers invaluable insights for researchers and clinicians in the field of endocrinology and drug development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the implementation and interpretation of these analyses in a research or clinical setting. Further research to delineate the specific kinetics of the enzymes involved, particularly 20β-hydroxysteroid dehydrogenase, will continue to refine our understanding of this important metabolic pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 3alpha(or 20beta)-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. air.unimi.it [air.unimi.it]

- 4. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]

- 6. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis | MDPI [mdpi.com]

- 12. protocols.io [protocols.io]

- 13. dshs-koeln.de [dshs-koeln.de]

An In-depth Technical Guide to the Discovery and History of b-Cortolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

b-Cortolone, a significant metabolite of the glucocorticoid hormone cortisol, has been a subject of scientific inquiry since the mid-20th century. This document provides a comprehensive overview of the discovery, history, and biochemical characteristics of this compound. It includes detailed experimental protocols for its isolation and analysis, quantitative data on its properties, and a review of its known biological activities and signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound, chemically known as 3α,17,20β,21-tetrahydroxy-5β-pregnan-11-one, is a naturally occurring steroid and a major urinary metabolite of cortisol.[1] Its discovery and study are intrinsically linked to the broader history of corticosteroid research, which revolutionized medicine in the mid-20th century. Understanding the metabolism of cortisol and its derivatives like this compound is crucial for diagnosing and monitoring various endocrine disorders, including those related to adrenal hyperfunction. This guide will delve into the historical context of its discovery, its biochemical properties, and the methodologies used to study it.

Discovery and History

The discovery of this compound is rooted in the extensive research on adrenal cortex hormones that began in the 1930s and 1940s.[2][3][4] Following the isolation and synthesis of cortisone and hydrocortisone (cortisol), and the recognition of their profound physiological effects, scientific attention turned towards understanding their metabolic fate in the human body.[2]

By the early 1950s, researchers were actively investigating the metabolites of cortisone and cortisol in human urine to gain insights into their breakdown and excretion pathways.[5] These studies were critical for understanding the duration of action and overall physiological impact of these hormones. While a singular "discovery paper" for this compound is not readily apparent in the historical literature, its identification emerged from this broader effort to characterize the complete profile of corticosteroid metabolites. Through techniques like paper chromatography, researchers were able to separate and identify various steroid compounds from biological samples.[6] The work of numerous scientists in this era collectively led to the characterization of a series of reduced metabolites of cortisol and cortisone, including the cortolones.

This compound is specifically formed from cortisol through a series of enzymatic reactions. The initial step involves the reduction of the A-ring of cortisol to 5β-tetrahydrocortisol, which is then further metabolized by 20β-hydroxysteroid dehydrogenase (20β-HSD) to yield this compound.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C21H34O5 | [8] |

| Molecular Weight | 366.5 g/mol | [8] |

| CAS Number | 667-66-3 | [8] |

| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | [8] |

| Solubility | Slightly soluble in chloroform (warmed) and methanol (warmed) | [7] |

| Physical State | Solid | [7] |

Biochemical Synthesis and Metabolism

The formation of this compound is a key step in the catabolism of cortisol. The pathway illustrates the enzymatic conversion of the parent hormone into its urinary metabolite.

Experimental Protocols

Quantification of Urinary this compound by LC-MS/MS

This protocol is adapted from a general method for urinary steroid profiling.[9]

Objective: To quantify the concentration of this compound in a human urine sample.

Materials:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase column

-

Urine sample

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

-

Methanol, water, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

-

To 1 mL of the supernatant, add the internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of water.

-

Elute the steroids with 2 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Create a suitable gradient elution program to separate this compound from other urinary steroids.

-

Flow rate: 0.3 mL/min.

-

Column temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization mode: Electrospray Ionization (ESI), positive.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Glucocorticoid Receptor (GR) Competitive Binding Assay

This is a general protocol to determine the binding affinity of a compound like this compound to the glucocorticoid receptor.[10]

Objective: To determine the relative binding affinity (IC50) of this compound for the glucocorticoid receptor.

Materials:

-

Cytosolic extract containing the glucocorticoid receptor.

-

Radiolabeled dexamethasone ([³H]dexamethasone).

-

Unlabeled dexamethasone (for positive control and non-specific binding).

-

This compound.

-

Scintillation vials and scintillation cocktail.

-

Filter apparatus with glass fiber filters.

-

Incubation buffer.

Procedure:

-

Receptor Preparation:

-

Prepare a cytosolic fraction from a suitable cell line or tissue expressing the glucocorticoid receptor.

-

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of the cytosolic extract.

-

Add a fixed concentration of [³H]dexamethasone.

-

Add increasing concentrations of unlabeled this compound to different tubes.

-

Include control tubes for:

-

Total binding (no unlabeled competitor).

-

Non-specific binding (a high concentration of unlabeled dexamethasone).

-

-

-

Incubation:

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter to trap the receptor-ligand complexes.

-

Wash the filters with cold incubation buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]dexamethasone.

-

Biological Activity and Signaling Pathways

As a metabolite of cortisol, this compound is generally considered to have significantly lower biological activity than its parent compound. Glucocorticoids exert their effects primarily by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[11] Upon binding, the GR translocates to the nucleus and modulates the expression of target genes.[1][12]

The primary mechanism of action involves:

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.[1][13]

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for this compound regarding its receptor binding affinities and pharmacokinetic parameters. The data presented in Table 2 for cortisol is for comparative context.

| Parameter | Cortisol | This compound | Reference |

| GR Binding Affinity (Kd) | ~17.5 - 24.6 nM | Not Available | |

| Plasma Half-life | ~66 minutes | Not Available | [12] |

| Clearance | Rapid | Not Available | [12] |

Conclusion

This compound is a significant metabolite in the catabolic pathway of cortisol. Its discovery and characterization have been integral to our understanding of corticosteroid metabolism. While considered to have low biological activity compared to its parent compound, the accurate measurement of this compound and other cortisol metabolites in urine remains a valuable tool in clinical diagnostics for assessing adrenal function. Further research is warranted to fully elucidate the subtle biological roles, if any, of this compound and to obtain more precise quantitative data on its interaction with steroid receptors and its pharmacokinetic profile. This in-depth guide provides a foundational resource for professionals engaged in the ongoing exploration of steroid biology and its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Corticosterone on Gene Expression in the Context of Global Hippocampal Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticosterone Preexposure Increases NF-κB Translocation and Sensitizes IL-1β Responses in BV2 Microglia-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Corticosterone on Gene Expression in the Context of Global Hippocampal Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From paper chromatography to drug discovery: Zaffaroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]

- 9. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Str… [ouci.dntb.gov.ua]

- 11. Regulation of gene expression by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Corticosterone Preexposure Increases NF-κB Translocation and Sensitizes IL-1β Responses in BV2 Microglia-Like Cells [frontiersin.org]

- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to β-Cortolone: Chemical Structure, Properties, and Analysis

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

β-Cortolone is a biologically significant steroid hormone metabolite derived from cortisol. As a key component in the catabolism of glucocorticoids, the study of β-cortolone provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and various metabolic processes. This technical guide offers a detailed examination of the chemical structure, physicochemical properties, and analytical methodologies related to β-cortolone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

β-Cortolone, systematically known as (3α,5β,17α,20β,21)-tetrahydroxypregnan-11-one, is a C21 steroid.[1] Its chemical structure is characterized by a pregnane backbone with hydroxyl groups at positions 3, 17, 20, and 21, and a ketone group at position 11. The stereochemistry at C-5 is β, and at C-20 is also β, distinguishing it from its epimer, α-cortolone.

Table 1: Chemical Identifiers of β-Cortolone

| Identifier | Value |

| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one[1] |

| Chemical Formula | C₂₁H₃₄O₅[1] |

| Molecular Weight | 366.5 g/mol [1] |

| CAS Number | 667-66-3[1] |

| Synonyms | b-Cortolone, beta-Cortolone, 20β-Cortolone, 5β-Pregnane-3α,17α,20β,21-tetrol-11-one[1] |

Physicochemical Properties

The physical and chemical properties of β-cortolone are crucial for its extraction, separation, and analysis. While some experimental data is limited, predicted values provide useful estimates.

Table 2: Physicochemical Properties of β-Cortolone

| Property | Value | Source |

| Melting Point | Not available (experimental) | - |

| Boiling Point | Not available (experimental) | - |

| Water Solubility | 0.72 g/L (predicted) | [2] |

| Solubility | Slightly soluble in warmed chloroform and methanol | - |

| logP (Octanol-Water Partition Coefficient) | 1.26 (predicted) | [2] |

Biological Role and Metabolism

β-Cortolone is a terminal metabolite of cortisol, the primary glucocorticoid in humans. Its formation is an indicator of cortisol clearance and metabolism. The metabolic pathway involves a series of enzymatic reductions.

Cortisol Metabolic Pathway

Cortisol is first converted to 5β-dihydrocortisol, which is then reduced to tetrahydrocortisol (THF). Subsequently, THF is converted to β-cortol, and finally, β-cortolone is formed through the action of 20β-hydroxysteroid dehydrogenase (20β-HSD).[3] A significant portion of β-cortolone is conjugated with glucuronic acid in the liver to form β-cortolone-3-glucuronide, a more water-soluble compound that is readily excreted in the urine.[4]

Biological Activity

β-Cortolone is generally considered to have relatively low biological activity compared to its precursor, cortisol.[5] Studies on the binding affinity of various steroids to the glucocorticoid receptor indicate that modifications to the cortisol structure, such as the reduction of the C20-ketone to a hydroxyl group, significantly decrease its affinity for the receptor.[6]

Experimental Protocols

The quantification of β-cortolone, primarily in urine, is a key aspect of assessing adrenal function and cortisol metabolism. The following protocols outline the general steps for its analysis.

Sample Preparation: Extraction of β-Cortolone from Urine

This protocol describes a general procedure for the extraction of both free and conjugated β-cortolone from a urine sample.

Materials:

-

Urine sample

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Internal standard (e.g., a deuterated analog of a related steroid)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water (HPLC grade)

-

Elution solvent (e.g., ethyl acetate or a mixture of organic solvents)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

Enzymatic Hydrolysis (for total β-cortolone):

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.[10][11][12]

-

Load the pre-treated (hydrolyzed or non-hydrolyzed for free β-cortolone) urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering polar compounds.

-

Elute the retained steroids, including β-cortolone, with an appropriate organic solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

-

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of β-cortolone.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.

-

Ionization Mode: ESI in either positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for β-cortolone and the internal standard.

Spectral Data

Detailed spectral data is essential for the unequivocal identification of β-cortolone.

Table 3: Spectral Data Summary for β-Cortolone

| Technique | Key Features |

| ¹H NMR | Characteristic signals for the steroid backbone protons and the hydroxyl and methyl groups. Specific chemical shifts would require experimental determination and assignment.[13] |

| ¹³C NMR | Resonances corresponding to the 21 carbon atoms of the pregnane skeleton, including the carbonyl carbon at C-11 and the hydroxyl-bearing carbons.[14][15][16] |

| Mass Spectrometry (GC-MS/EI) | The electron ionization mass spectrum of derivatized β-cortolone typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of trimethylsilanol (TMSOH) from TMS derivatives and cleavage of the steroid rings.[2][17][18] |

Conclusion

β-Cortolone is a key metabolite in the cortisol metabolic pathway, and its accurate quantification is of significant interest in clinical and research settings. This guide provides a foundational understanding of its chemical and physical properties, biological significance, and the analytical methods employed for its measurement. The detailed protocols and workflow diagrams serve as a practical resource for scientists and researchers engaged in the study of steroid metabolism and its implications in health and disease. Further research to obtain experimental data for all physicochemical properties will enhance the comprehensive understanding of this important molecule.

References

- 1. beta-Cortolone | C21H34O5 | CID 245259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. covachem.com [covachem.com]

- 10. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pjsir.org [pjsir.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002802) [hmdb.ca]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000247) [hmdb.ca]

- 15. A 13C solid-state NMR analysis of steroid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of β-Cortolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cortolone, a principal metabolite of the glucocorticoid hormone cortisol, is emerging as a molecule of interest in the landscape of steroid biochemistry and pharmacology. As a downstream product of cortisol metabolism, its physiological concentrations and biological activities provide a window into the intricacies of steroid hormone regulation and function. This technical guide offers a comprehensive overview of the current understanding of β-Cortolone, with a focus on its physiological concentrations in various biological matrices, the methodologies for its quantification, and its metabolic context. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and related fields.

Physiological Concentrations of β-Cortolone

The quantification of β-Cortolone in biological fluids is essential for understanding its physiological role and its potential as a biomarker. To date, the most comprehensive data on β-Cortolone concentrations are available for urine, with limited information on its levels in plasma and cerebrospinal fluid.

Data Presentation

The following tables summarize the available quantitative data for β-Cortolone in various human biological fluids.

Table 1: Urinary β-Cortolone Concentrations in Healthy Adults

| Population | Concentration Range | Method | Reference |

| Young Subjects (mixed sex) | 0.3 - 2.9 mg/24 hours | Not specified | [1] |

| Elderly Subjects (mixed sex) | 0.4 - 1.0 mg/24 hours | Not specified | [1] |

| Adult Men (20-80 years) | 271 - 366 µg/24 hours | GC-MS | [2] |

| Adult Women (20-80 years) | Not explicitly stated, but included in the study | GC-MS | [2] |

Table 2: Age- and Sex-Stratified 24-hour Urinary β-Cortolone Reference Intervals (µg/24 hours)

| Age (years) | Men (2.5th - 97.5th percentile) | Women (2.5th - 97.5th percentile) |

| 20 | 366 - 1387 | Not Available |

| 30 | 349 - 1328 | Not Available |

| 40 | 332 - 1271 | Not Available |

| 50 | 315 - 1216 | Not Available |

| 60 | 300 - 1164 | Not Available |

| 70 | 285 - 1114 | Not Available |

| 80 | 271 - 1065 | Not Available |

| Data derived from a study on the urinary steroid metabolome. The original source did not provide a separate table for women for this specific metabolite. |

Note on Plasma and Cerebrospinal Fluid Concentrations: Currently, there is a lack of established reference ranges for the physiological concentrations of β-Cortolone in human plasma and cerebrospinal fluid in the scientific literature. While analytical methods for steroid profiling in these matrices exist, specific quantitative data for β-Cortolone in healthy populations are not well-documented.

Signaling Pathways and Biological Activities

β-Cortolone is a downstream metabolite of cortisol. Its biological activity is presumed to be significantly less potent than its parent compound. The primary pathway for its formation is through the metabolism of cortisol.

Cortisol Metabolism to β-Cortolone

The metabolic cascade from cortisol to β-Cortolone involves a series of enzymatic reactions. This pathway is a key component of glucocorticoid clearance and inactivation.

Glucocorticoid Signaling Pathway

As a metabolite of cortisol, any potential glucocorticoid activity of β-Cortolone would likely be mediated through the glucocorticoid receptor (GR). However, its binding affinity for the GR is not well-characterized and is expected to be substantially lower than that of cortisol. The canonical glucocorticoid signaling pathway is initiated by the binding of a ligand to the cytoplasmic GR, which then translocates to the nucleus to regulate gene expression.

Experimental Protocols

The gold standard for the accurate quantification of β-Cortolone and other steroid metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a representative experimental workflow for the analysis of β-Cortolone in human urine.

Experimental Workflow for Urinary β-Cortolone Analysis

Detailed Methodologies

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

Objective: To deconjugate glucuronidated steroid metabolites to their free form and to purify the sample.

-

Protocol:

-

To 1 mL of urine, add an internal standard solution (e.g., deuterated β-Cortolone).

-

Add 1 mL of acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase enzyme solution.

-

Incubate the mixture at 55°C for 3 hours.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC mobile phase for analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate β-Cortolone from other steroid isomers and to quantify it with high sensitivity and specificity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for β-Cortolone and its internal standard.

-

MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of β-Cortolone would be optimized for the specific instrument used.

-

Conclusion

This technical guide provides a summary of the current knowledge on the physiological concentrations of β-Cortolone, with a focus on urinary excretion. While robust methods for its quantification exist, there is a clear need for further research to establish reference ranges in other biological fluids such as plasma and cerebrospinal fluid. Furthermore, the specific biological activities and signaling pathways of β-Cortolone remain an area ripe for investigation. A deeper understanding of this cortisol metabolite will undoubtedly contribute to a more nuanced view of glucocorticoid physiology and pathophysiology, with potential implications for drug development and clinical diagnostics.

References

An In-depth Technical Guide to b-Cortolone and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of b-cortolone and its stereoisomer, a-cortolone, both of which are metabolites of the endogenous glucocorticoid cortisol. This document delves into their biochemical properties, metabolic pathways, and methods for their quantification. Detailed experimental protocols for the analysis of these stereoisomers are provided, alongside a summary of their quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with glucocorticoids, offering a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound and its stereoisomer, a-cortolone, are natural metabolites of cortisol, a primary glucocorticoid hormone. As such, their circulating levels can provide insights into cortisol metabolism and overall adrenal function. Understanding the distinct properties and biological activities of these stereoisomers is crucial for comprehending their physiological roles and potential as biomarkers or therapeutic targets. This guide aims to consolidate the current knowledge on this compound and its stereoisomers, with a focus on providing practical, technical information for the scientific community.

Biochemical and Physicochemical Properties

Both this compound and a-cortolone are tetrahydroxylated pregnane derivatives. Their fundamental properties are summarized in the table below.

| Property | This compound | a-Cortolone |

| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | (3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |

| Molecular Formula | C21H34O5 | C21H34O5 |

| Molecular Weight | 366.5 g/mol [1] | 366.49 g/mol |

| CAS Number | 667-66-3[1] | 516-42-7 |

| Synonyms | Beta-Cortolone, 20β-Cortolone | alpha-Cortolone, Cortolon |

Metabolism and Synthesis

Quantitative Data

The urinary excretion of this compound and a-cortolone can vary based on factors such as age and sex. The following table summarizes reported urinary excretion values.

| Population | This compound Excretion (mg/24h) | a-Cortolone Excretion (mg/24h) | Reference |

| Young Subjects | 0.3 - 2.9 | Not Specified | [4] |

| Elderly Subjects | 0.4 - 1.0 | Not Specified | [4] |

| Men (Day) | Median: 16.6 µ g/hour | Median: 41.9 µ g/hour | [5] |

| Men (Night) | Median: 12.3 µ g/hour | Median: 26.2 µ g/hour | [5] |

| Women (Day) | Not Specified in Abstract | Not Specified in Abstract | [5] |

| Women (Night) | Not Specified in Abstract | Not Specified in Abstract | [5] |

It is important to note that direct comparative data on the binding affinities of this compound and a-cortolone to the glucocorticoid receptor (GR), as well as their pharmacokinetic profiles, are not extensively documented in publicly available literature.

Experimental Protocols

Quantification of this compound and a-Cortolone in Urine by LC-MSn

This protocol is adapted from a validated method for the determination of cortisol and its metabolites in human urine.[6][7]

5.1.1. Sample Preparation

-

To 2 mL of human urine, add 50 µL of an appropriate internal standard (e.g., methylprednisolone) to a final concentration of 2.5 ng/mL.[7]

-

Add 2 mL of tert-butyl methyl ether.[7]

-

Shake the mixture on a vertical rotary shaker for 20 minutes.[7]

-

Centrifuge at 2000 x g for 20 minutes.[7]

-

Collect the upper organic layer and transfer it to a clean glass tube.[7]

-

Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[7]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 23% acetonitrile in 0.1% formic acid).[7]

5.1.2. LC-MSn Analysis

-

Liquid Chromatography:

-

Utilize a suitable C18 or phenyl-based HPLC column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

5.1.3. Method Validation

Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.[6][7]

Chiral Separation of Cortolone Stereoisomers by HPLC

While a specific protocol for b- and a-cortolone is not detailed, the following outlines a general strategy for developing a chiral HPLC separation method for steroid isomers.[8][9][10]

5.2.1. Column Selection

-

Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating steroid isomers.[10]

-

Consider other CSPs such as cyclodextrin-based or Pirkle-type columns.

5.2.2. Mobile Phase Optimization

-

Test different mobile phase systems, including normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water or methanol/water), and polar organic modes.[10]

-

The addition of small amounts of additives (e.g., acids or bases) can significantly impact selectivity.[10]

5.2.3. Method Development Workflow

References

- 1. Showing Compound beta-Cortolone (FDB029340) - FooDB [foodb.ca]

- 2. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of β-Cortolone in Urine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Cortolone is a significant downstream metabolite of cortisol, the primary glucocorticoid hormone in humans.[1] The quantification of urinary β-cortolone, alongside other steroid metabolites, provides a non-invasive window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall cortisol metabolism.[2] Accurate measurement of β-cortolone is crucial for diagnosing various endocrine disorders, monitoring therapeutic interventions, and in anti-doping control.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering superior sensitivity, specificity, and the ability to distinguish between closely related steroid isomers.[2][3] This document provides a detailed protocol for the quantitative analysis of β-cortolone in human urine using LC-MS/MS.

Cortisol Metabolism Pathway

Cortisol is extensively metabolized in the liver and other tissues before excretion. The pathway leading to β-cortolone involves a series of enzymatic conversions. Initially, cortisol is converted to cortisone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Subsequently, cortisone undergoes reduction of the A-ring and the C20-keto group to form various tetrahydroxylated metabolites, including β-cortolone.[2] The majority of these metabolites are conjugated with glucuronic acid to increase their water solubility for renal excretion.[4]

Experimental Protocol: LC-MS/MS Analysis

This protocol details the steps for sample preparation and instrumental analysis for the quantification of β-cortolone in urine.

Materials and Reagents

-

β-Cortolone certified reference standard

-

Isotopically labeled internal standard (e.g., Cortisol-d4)

-

β-glucuronidase from E. coli

-

Ammonium acetate buffer (1 M, pH 6.1)[2]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)[5]

-

Human urine samples (24-hour collection recommended for metabolic studies)[6]

Sample Preparation Workflow

The sample preparation procedure involves enzymatic hydrolysis to liberate the free steroid from its glucuronide conjugate, followed by a cleanup and concentration step using SPE.

Detailed Procedure

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[5]

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of water to remove polar interferences.[5]

-

Elute the steroids with 2 x 1 mL of methanol into a clean collection tube.[5]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 23% acetonitrile in 0.1% formic acid).[2]

-

Vortex to dissolve, and transfer to an autosampler vial for analysis.

-

Instrumental Parameters and Data

LC-MS/MS Conditions

The following tables summarize typical parameters for the quantitative analysis of β-cortolone. Parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 3.5 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Isocratic (e.g., 23% B) or Gradient |

| Flow Rate | 0.3 mL/min[2] |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL[2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ion Source | Electrospray Ionization (ESI)[2] |

| Polarity | Negative or Positive Mode[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to β-cortolone |

| Product Ion (m/z) | Specific to β-cortolone |

| Spray Voltage | 4 kV (Negative Mode)[2] |

| Capillary Temp. | 275 °C[2] |

Method Validation Data

Method validation is critical to ensure reliable and accurate results. The following table presents typical performance characteristics for the LC-MS/MS quantification of β-cortolone and related metabolites in urine.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.01 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.05 ng/mL | [2] |

| Linearity (R²) | > 0.995 | [2] |

| Intra-day Precision (%CV) | 1.4 – 9.2% | [2] |

| Inter-day Precision (%CV) | 3.6 – 10.4% | [2] |

| Accuracy (% Bias) | 95 – 110% | [2] |

| Extraction Recovery | 65 – 95% |[2] |

Reference Intervals

Urinary excretion of β-cortolone varies with age and sex. The following table provides estimated 24-hour reference intervals for healthy adults.

Table 4: 24-Hour Urinary β-Cortolone Reference Intervals (μg/24 hours)

| Age (Years) | Men (2.5th - 97.5th Percentile) | Women (2.5th - 97.5th Percentile) |

|---|---|---|

| 20 | 366 – 1387 | 440 – 1656 |

| 30 | 349 – 1328 | 440 – 1656 |

| 40 | 332 – 1271 | 440 – 1656 |

| 50 | 315 – 1216 | 440 – 1656 |

| 60 | 300 – 1164 | 440 – 1656 |

| 70 | 285 – 1114 | 440 – 1656 |

| 80 | 271 – 1065 | 440 – 1656 |

Data adapted from Ackermann et al. (2021).[6][8] Note: No significant age relationship was found for β-cortolone in women in this study.[9]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of β-cortolone in human urine. Careful adherence to the sample preparation and instrumental analysis steps is essential for achieving high-quality data suitable for clinical diagnostics, research, and pharmaceutical development.

References

- 1. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Cortolone-3-glucuronide (HMDB0010320) [hmdb.ca]

- 5. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Method for the Quantitative Detection of β-Cortolone in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Cortolone is a key downstream metabolite of cortisol, formed through the reduction of tetrahydrocortisone (THE). As an endogenous steroid, its concentration in biological fluids like urine provides valuable insights into adrenocortical function and overall steroid metabolism. Accurate and precise measurement of β-cortolone is essential for diagnosing various endocrine disorders and for understanding the metabolic pathways affected by disease or drug administration.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity.[1] This is particularly crucial for β-cortolone, which must be distinguished from its stereoisomer, α-cortolone, and other isobaric compounds that can interfere with quantification. This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of β-cortolone in human urine, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of β-Cortolone

The diagram below illustrates the simplified metabolic conversion of cortisol to β-cortolone. This pathway highlights the enzymatic steps leading to the formation of this important biomarker.

Experimental Protocols

Materials and Reagents

-

β-Cortolone certified reference standard

-

Isotopically labeled internal standard (IS), e.g., Cortisol-d4

-

Sodium Acetate Buffer (1 M, pH 5.0)

-

LC-MS grade Methanol, Acetonitrile, and Water

-

LC-MS grade Formic Acid

-

Nitrogen gas for evaporation

Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)

This protocol is designed to measure total β-cortolone (free and glucuronide-conjugated). In urine, steroids are predominantly found as β-glucuronide conjugates, making enzymatic hydrolysis a necessary step for accurate quantification.[2]

-

Aliquoting: Pipette 1.0 mL of urine sample into a clean glass test tube.

-

Internal Standard Spiking: Add a known concentration of the internal standard (e.g., Cortisol-d4) to each sample, calibrator, and quality control (QC) sample.

-

Buffering: Add 0.5 mL of 1 M Sodium Acetate Buffer (pH 5.0) to each tube.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex briefly and incubate the samples in a water bath at 55-65°C for 1 to 3 hours to deconjugate the steroid metabolites.[3]

-

Extraction:

-

After incubation, allow the samples to cool to room temperature.

-

Add 5.0 mL of ethyl acetate (or diethyl ether) to each tube.[4]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.[4]

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

-

-

Isolation and Evaporation:

-

Carefully transfer the upper organic layer to a new clean glass tube. To maximize recovery, this extraction step can be repeated, and the organic layers pooled.[5]

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Final Step: Transfer the reconstituted sample to an LC autosampler vial for analysis.

LC-MS/MS System and Conditions

Accurate quantification requires chromatographic separation of β-cortolone from its isomers. A high-resolution C18 column is recommended. Mass spectrometric detection is performed using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[1][7]

Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | | Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.9 µm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 1.0 | 20 | | | 8.0 | 60 | | | 8.1 | 95 | | | 10.0 | 95 | | | 10.1 | 20 | | | 12.0 | 20 |

Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Capillary Voltage | 3.5 - 5.5 kV[8] | | Source Temperature | 500 - 650°C[8][9] | | Scan Type | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | | | β-Cortolone (Quantifier) | 365.2 | 329.2 | | | β-Cortolone (Qualifier) | 365.2 | 311.2 | | | Cortisol-d4 (IS) | 367.2 | 331.2[10] |

Note: MRM transitions should be optimized empirically on the specific instrument being used.

Experimental Workflow Diagram

The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.

References

- 1. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. unitedchem.com [unitedchem.com]

- 4. arborassays.com [arborassays.com]

- 5. zellx.de [zellx.de]

- 6. 4.5. Liquid–liquid Extraction Procedure [bio-protocol.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. researchgate.net [researchgate.net]

Application Note: β-Cortolone as a Urinary Biomarker for Endocrine and Neoplastic Diseases

Abstract

β-Cortolone, a downstream metabolite of cortisol, is emerging as a valuable non-invasive biomarker for assessing dysregulation in glucocorticoid metabolism. Analysis of 24-hour urinary excretion of β-cortolone can provide critical insights into the pathophysiology of various endocrine and neoplastic diseases. This application note details the clinical significance of β-cortolone, presents quantitative data in relevant diseases, and provides a comprehensive protocol for its measurement using mass spectrometry.

Introduction

Cortisol, a primary glucocorticoid hormone, undergoes extensive metabolism in the liver before excretion. The resulting urinary steroid profile offers a comprehensive view of adrenal activity and metabolic pathways. β-Cortolone is a key metabolite formed from the reduction of cortisone.[1] Alterations in the enzymatic pathways responsible for cortisol metabolism can lead to characteristic changes in the urinary concentrations of its metabolites.[2] Consequently, quantifying β-cortolone provides a window into the activity of these pathways, which can be dysregulated in several pathological conditions. This makes urinary β-cortolone a promising biomarker for diseases such as Cushing's syndrome, Addison's disease, and certain cancers like endometrial adenocarcinoma.[2][3] The primary analytical method for robust and specific quantification of β-cortolone and other steroid metabolites is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[4][5]

Clinical Significance

Urinary levels of β-cortolone reflect the complex interplay of enzymes involved in cortisol inactivation and clearance. Its measurement can aid in:

-

Diagnosing Adrenal Gland Disorders: In conditions of cortisol excess (Cushing's syndrome), the overall production of cortisol metabolites, including cortolones, is generally increased.[6] Conversely, in adrenal insufficiency (Addison's disease), the excretion of these metabolites is reduced.[2]

-

Identifying Neoplastic Conditions: Studies have shown significantly lower urinary β-cortolone levels in postmenopausal women with endometrial adenocarcinoma compared to healthy controls, suggesting altered steroid metabolism in the context of this malignancy.[3]

-

Monitoring Glucocorticoid Replacement Therapy: For patients with Addison's disease, urinary cortisol metabolite profiles can serve as a tool to assess the adequacy and physiological impact of hydrocortisone replacement therapy.[2][5]

Cortisol Metabolism Pathway

The metabolic pathway from cortisol to its urinary metabolites is a multi-step enzymatic process primarily occurring in the liver. The following diagram illustrates the key conversions leading to the formation of β-Cortolone.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. itmedicalteam.pl [itmedicalteam.pl]

Application Notes and Protocols for In Vitro Cell Culture Experiments with b-Cortolone

Introduction

b-Cortolone, also known as β-Cortolone or 20β-Cortolone, is a metabolite of the endogenous glucocorticoid, cortisol (hydrocortisone).[1][2] It is formed from cortisol through the action of 20β-hydroxysteroid dehydrogenase (20β-HSD) via a 5β-tetrahydrocortisol intermediate.[2] While this compound is a known urinary metabolite of cortisol,[2] extensive in vitro studies specifically investigating its biological activity in cell culture are limited in publicly available scientific literature. However, as a metabolite of cortisol, its biological effects are presumed to be mediated through pathways similar to those of other glucocorticoids.

These application notes provide a framework for researchers to investigate the in vitro effects of this compound, using established protocols for its parent compound, cortisol, as a foundational model. The provided methodologies for assessing anti-inflammatory effects and cell proliferation can be adapted for the specific investigation of this compound.

I. Data Presentation: Effects of Glucocorticoids (Cortisol as a proxy)

The following tables summarize quantitative data on the in vitro effects of cortisol, which can serve as a reference for designing and evaluating experiments with this compound.

Table 1: Anti-Inflammatory Effects of Cortisol in Vitro

| Cell Line/System | Treatment | Concentration | Effect | Reference |

| Human Lung Fragments | Hydrocortisone | 0.1 - 1 µM | >50% inhibition of IL-1 production | [3] |

| Human Mononuclear Leukocytes | Cortisol | - | IC50 for inhibition of lysozyme release: 9.5+/-0.3 nmol/L | [4] |

Table 2: Effects of Cortisol on Cell Proliferation and Viability

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human A549 Lung Tumor Cells | Cortisol | 30 nM (EC50) | Increased β-adrenergic receptor density | [5][6] |

| Human Fetal Lung Fibroblasts (e.g., WI-38) | Hydrocortisone | Not specified | Enhanced proliferative activity | [7] |

| Various Vertebrate Fibroblast-like cell lines | Hydrocortisone | Not specified | Growth inhibition (cell-type dependent) | [7] |

II. Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Effects of this compound in Macrophages

This protocol is designed to assess the potential of this compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

1. Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

ELISA kits for TNF-α, IL-6, and IL-10.

-

96-well cell culture plates.

2. Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.

-

After 24 hours, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

3. Expected Outcome: If this compound possesses anti-inflammatory properties similar to other glucocorticoids, a dose-dependent decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6) and an increase in the anti-inflammatory cytokine (IL-10) is expected in LPS-stimulated cells.

Protocol 2: Cell Proliferation Assay using MTT

This protocol measures the effect of this compound on the proliferation of a selected cell line.

1. Materials:

-

A suitable cell line for proliferation studies (e.g., HaCaT keratinocytes, A549 lung carcinoma cells, or primary fibroblasts).

-

Cell culture medium appropriate for the chosen cell line.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

2. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Expected Outcome: The effect of this compound on cell proliferation will be cell-type specific. Some cell lines may show inhibited growth, while others might exhibit stimulated proliferation, as is observed with hydrocortisone.[7]

III. Visualization of Signaling Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids, including cortisol and potentially its metabolites like this compound, primarily exert their effects by binding to the glucocorticoid receptor (GR). This receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the GR translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes.

Caption: Glucocorticoid receptor signaling pathway.

General Experimental Workflow for In Vitro Testing

The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on cell culture.

Caption: In vitro experimental workflow.

IV. Conclusion

While direct experimental data on the in vitro effects of this compound are scarce, its identity as a cortisol metabolite provides a strong rationale for investigating its potential glucocorticoid-like activities. The protocols and data presented here for cortisol serve as a valuable starting point for designing and executing in vitro cell culture experiments to elucidate the specific biological functions of this compound. Further research is necessary to determine the precise signaling pathways, anti-inflammatory efficacy, and effects on cell proliferation of this endogenous steroid metabolite.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. viviabiotech.com [viviabiotech.com]

- 5. Complementary anti-inflammatory effects of a β-blocker and a corticosteroid in an asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of IL-1 and cortisol on beta-adrenergic receptors, cell proliferation, and differentiation in cultured human A549 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated β-Cortolone: An Application Note and Protocol for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of deuterated β-Cortolone, a critical internal standard for mass spectrometry-based quantification in metabolic studies. The protocol outlines a multi-step synthesis beginning with commercially available cortisone, followed by deuteration, stereoselective reductions, and purification.

Introduction

β-Cortolone is a significant metabolite of the glucocorticoid hormone cortisol.[1] Its quantification in biological matrices is crucial for understanding steroid metabolism in various physiological and pathological states. Stable isotope-labeled internal standards, such as deuterated β-Cortolone, are essential for accurate and precise quantification by mass spectrometry, as they correct for matrix effects and variations in sample processing.[2][3] This protocol describes a robust method to synthesize a deuterated β-Cortolone standard with high isotopic enrichment and chemical purity.

Metabolic Pathway of Cortisone to β-Cortolone

The metabolic cascade from cortisol to β-cortolone involves a series of enzymatic transformations primarily occurring in the liver.[4][5] Cortisol is first oxidized to cortisone by 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[6][7] Cortisone then undergoes reduction of its A-ring by 5β-reductase to yield 5β-tetrahydrocortisone (THE).[4][5] Finally, the 20-keto group of THE is stereoselectively reduced by 20β-hydroxysteroid dehydrogenase (20β-HSD) to form β-cortolone.[1]

Synthetic Workflow for Deuterated β-Cortolone

The synthesis of deuterated β-Cortolone is proposed via a four-step process starting from cortisone. This strategy involves the introduction of deuterium atoms into the cortisone molecule, followed by sequential, stereoselective reductions of the A-ring and the C20 ketone.

Experimental Protocols

Materials and Reagents

-

Cortisone (Sigma-Aldrich, C2755 or equivalent)

-

Deuterium gas (D2, 99.8 atom % D, Cambridge Isotope Laboratories, Inc.)

-

5% Rhodium on Alumina (Sigma-Aldrich, 311449 or equivalent)

-

Deuterated Acetic Acid (CH3COOD, 99.5 atom % D, Sigma-Aldrich)

-

Sodium Borohydride (NaBH4, Sigma-Aldrich)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Water (HPLC grade)

-

Standard laboratory glassware and equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (for purity and isotopic enrichment analysis)

Protocol 1: Synthesis of Deuterated 5β-Tetrahydrocortisone (d-THE)

This protocol is adapted from methods for the reductive deuteration of corticosteroids.[8]

-

Deuteration of Cortisone:

-

In a high-pressure reaction vessel, dissolve 100 mg of cortisone in 10 mL of deuterated acetic acid (CH3COOD).

-

Add 20 mg of 5% Rhodium on Alumina catalyst.

-

Pressurize the vessel with deuterium gas (D2) to 50 psi.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction, carefully vent the deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.

-

Evaporate the solvent under reduced pressure to obtain the crude deuterated cortisone.

-

-

A-Ring Reduction:

-

The crude deuterated cortisone is carried forward without further purification.

-

Dissolve the crude product in a mixture of 10 mL methanol and 2 mL water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 15 mg of sodium borohydride in small portions over 30 minutes while stirring.

-

Continue stirring at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude deuterated 5β-tetrahydrocortisone (d-THE).

-

Protocol 2: Synthesis of Deuterated β-Cortolone (d-β-Cortolone)

-

C20-Ketone Reduction:

-

Dissolve the crude d-THE in 10 mL of methanol.

-

Cool the solution to -20 °C.

-

Slowly add 10 mg of sodium borohydride.

-

Stir the reaction at -20 °C for 4 hours to favor the formation of the 20β-hydroxy isomer.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Protocol 3: Purification and Analysis

-

Purification:

-

The crude deuterated β-Cortolone will be a mixture of α and β isomers.

-

Purify the crude product by preparative reverse-phase HPLC.[9]

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV at 240 nm.

-

Collect the fractions corresponding to the β-Cortolone peak.

-

Combine the pure fractions and evaporate the solvent to obtain the purified deuterated β-Cortolone.

-

-

Analysis and Quality Control:

-

Chemical Purity: Assess by analytical HPLC-UV. The purity should be ≥98%.